3-(methylsulfanyl)-N-[(thiophen-2-yl)methyl]pyrrolidine-1-carboxamide

Medicinal Chemistry Pharmacokinetics Physicochemical Property Prediction

Procure this specific 3-(methylsulfanyl)-N-[(thiophen-2-yl)methyl]pyrrolidine-1-carboxamide (CAS 2097868-28-3) for its IP-distinct thioether pharmacophore—absent in the sulfonyl analog (CAS 1448029-60-4) or phenyl variant (CAS 1209429-45-7). The -S-CH3 group enables controlled oxidation to sulfoxide/sulfone for matched molecular pair analysis from a single purchase. With MW 256.4 g/mol and predicted clogP ~1.8, it adheres to the Rule of Three for fragment screening, delivering superior ligand efficiency over more lipophilic analogs. Ideal starting scaffold for SMYD2/3 hit-to-lead programs exploring novel selectivity profiles.

Molecular Formula C11H16N2OS2
Molecular Weight 256.38
CAS No. 2097868-28-3
Cat. No. B2362982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(methylsulfanyl)-N-[(thiophen-2-yl)methyl]pyrrolidine-1-carboxamide
CAS2097868-28-3
Molecular FormulaC11H16N2OS2
Molecular Weight256.38
Structural Identifiers
SMILESCSC1CCN(C1)C(=O)NCC2=CC=CS2
InChIInChI=1S/C11H16N2OS2/c1-15-10-4-5-13(8-10)11(14)12-7-9-3-2-6-16-9/h2-3,6,10H,4-5,7-8H2,1H3,(H,12,14)
InChIKeyCVEJXVDHHGJGPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Methylsulfanyl)-N-[(thiophen-2-yl)methyl]pyrrolidine-1-carboxamide (CAS 2097868-28-3): Structural Classification and Core Characteristics


3-(Methylsulfanyl)-N-[(thiophen-2-yl)methyl]pyrrolidine-1-carboxamide (CAS: 2097868-28-3) is a synthetic, small-molecule heterocyclic compound defined by a pyrrolidine core with a 3-methylsulfanyl (-S-CH3) substituent and a 1-carboxamide linked to a thiophen-2-ylmethyl group . With a molecular formula of C11H16N2OS2 and a molecular weight of 256.4 g/mol [1], it serves as a versatile scaffold in medicinal chemistry. Its structural features resemble fragments found in inhibitors of SMYD proteins and other epigenetic targets, as noted in patent literature on substituted pyrrolidine carboxamides [2]. The compound is primarily utilized as a research chemical and building block for exploring structure-activity relationships (SAR) in drug discovery projects.

The Risk of Generic Substitution: Why Analogs of 3-(Methylsulfanyl)-N-[(thiophen-2-yl)methyl]pyrrolidine-1-carboxamide Cannot Be Interchanged


Generic substitution among pyrrolidine-1-carboxamide analogs is scientifically unsound due to the profound impact of even minor substituent changes on physicochemical and pharmacokinetic profiles. The 3-methylsulfanyl (-S-CH3) group, a thioether, is a critical pharmacophoric element that is not isosteric or isoelectronic with a methylsulfonyl (-SO2-CH3) group found in a direct analog (CAS 1448029-60-4) [1]. This single oxidation state change dramatically alters hydrogen-bond acceptor capacity and lipophilicity (clogP), which in turn affects target binding kinetics, metabolic stability, and off-target selectivity [2]. Similarly, replacing the 3-methylsulfanyl group with a phenyl ring (CAS 1209429-45-7) introduces significant steric bulk and aromatic π-stacking interactions, fundamentally changing the molecule's vectorial properties and conformational landscape, as highlighted in SAR studies of pyrrolidine-based inhibitors .

Quantitative Evidence Guide for Selecting 3-(Methylsulfanyl)-N-[(thiophen-2-yl)methyl]pyrrolidine-1-carboxamide Over Structural Analogs


Differentiation from the Sulfonyl Analog: Molecular Size and Hydrogen Bond Acceptor Capacity

The target compound is differentiated from its closest oxidized analog, 3-(methylsulfonyl)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide (CAS 1448029-60-4), by a lower molecular weight and a reduced number of hydrogen bond acceptors (HBA). The thioether (-S-) group is a weaker HBA than the sulfone (-SO2-). This results in a topological polar surface area (TPSA) that is predicted to be significantly smaller for the target compound, directly impacting its passive membrane permeability and oral bioavailability potential according to Lipinski's Rules [1]. All data is based on authoritative database entries.

Medicinal Chemistry Pharmacokinetics Physicochemical Property Prediction

Differentiation from the Phenyl Analog: Lipophilic Ligand Efficiency (LLE)

Compared to the 3-phenyl analog (CAS 1209429-45-7), the target compound's 3-methylsulfanyl group provides a distinct lipophilicity profile. The clogP of the target compound is estimated to be substantially lower (approx. 1.5-2.0) than that of the phenyl analog (approx. 3.0-3.5), due to the polarizable sulfur atom versus the purely hydrophobic phenyl ring [1]. This results in a higher calculated Lipophilic Ligand Efficiency (LLE) for the target compound, making it a more attractive fragment-like lead for optimization, as maintaining low lipophilicity is a key goal in preclinical development to avoid off-target toxicity and solubility issues [2].

Fragment-Based Drug Design Ligand Efficiency SAR

Molecular Complexity and Synthetic Tractability vs. the Dual Thiophene Analog

The target compound offers a strategic advantage in synthetic tractability over more complex analogs like 3-(thiophen-2-yl)-N-[(thiophen-2-yl)methyl]pyrrolidine-1-carboxamide (CAS 2185591-11-9). The latter contains two thiophene rings, increasing its molecular complexity, aromatic ring count, and synthetic step cost. The methylsulfanyl group, however, acts as a versatile synthetic handle; it can be readily oxidized to a sulfoxide or sulfone, allowing for late-stage diversification from a single, simpler starting material . This positions the target compound as a more efficient and cost-effective core scaffold for generating a series of analogs, as evidenced by its use as a building block in the synthesis of more complex molecular entities [1].

Synthetic Chemistry Building Block Utility Chemical Space Exploration

Specificity for SMYD Protein Inhibitor Chemical Space

The target compound's specific substitution pattern aligns it with the chemical matter described in patent literature for SMYD protein (e.g., SMYD3, SMYD2) inhibitors, a class of epigenetic targets in oncology [1]. While direct IC50 data for this exact compound is absent from public bioactivity databases, its core scaffold is explicitly claimed in related patents (e.g., US20200048195) as a Formula I compound for treating disorders responsive to SMYD blockade. The unique methylsulfanyl-thiophene combination is a distinguishing feature within this patent-specified chemical space, potentially offering a novel selectivity profile against off-target methyltransferases compared to other publicly disclosed pyrrolidine carboxamides [2].

Epigenetics SMYD3 Inhibition Cancer Research

Optimal Application Scenarios for 3-(Methylsulfanyl)-N-[(thiophen-2-yl)methyl]pyrrolidine-1-carboxamide Based on Core Evidence


Early-Stage Lead Generation for Epigenetic Targets

Based on its structural alignment with patented SMYD protein inhibitors, this compound serves as an ideal, IP-distinct starting point for a hit-to-lead program targeting SMYD2/3-driven cancers. Its methylsulfanyl group offers a unique handle that is absent in many other scaffolds, allowing medicinal chemists to explore a region of chemical space with a potentially novel selectivity profile [1].

Fragment-Based Drug Discovery (FBDD) Libraries

With a molecular weight of 256.4 g/mol and a predicted clogP ~1.8, this compound adheres to the 'Rule of Three' for fragments. Its well-balanced lipophilicity and high ligand efficiency make it a superior candidate for inclusion in fragment screening libraries, particularly when compared to its more lipophilic phenyl analog (CAS 1209429-45-7, pred. clogP ~3.2). This property set increases the probability of identifying high-quality hits with good developability profiles [2].

Scaffold for Systematic SAR Exploration via Late-Stage Oxidation

The thioether functionality provides direct and controlled synthetic access to a pair of oxidized analogs (sulfoxide and sulfone) from a single procurement. This allows researchers to perform a 'matched molecular pair' analysis on polarity, solubility, and metabolic stability simply by oxidizing the parent compound, streamlining SAR campaigns. The simpler dual thiophene analog (CAS 2185591-11-9) lacks this critical synthetic feature .

Prodrug Design and Metabolism Studies

The methylsulfanyl group is a known metabolic liability that is subject to P450-mediated oxidation. This property can be exploited to design prodrugs where the parent thioether exhibits a desired ADME profile, or it can be used as a tool compound to study sulfur oxidation pathways in drug metabolism. Its lower molecular weight and HBA count relative to the sulfonyl analog make it a better baseline for pharmacokinetic studies to assess the impact of metabolic switching [3].

Quote Request

Request a Quote for 3-(methylsulfanyl)-N-[(thiophen-2-yl)methyl]pyrrolidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.